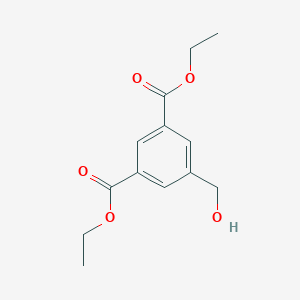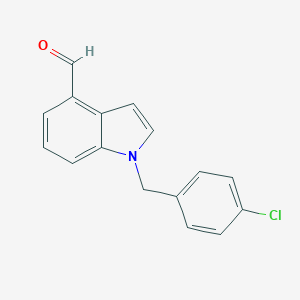
1-(4-Chlorobenzyl)indole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)indole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. The compound is a derivative of indole, which is a common structural motif found in many biologically active molecules.
Wirkmechanismus
The exact mechanism of action of 1-(4-Chlorobenzyl)indole-4-carbaldehyde is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The antimicrobial activity of the compound is thought to be due to its ability to disrupt the bacterial cell membrane and inhibit the synthesis of essential proteins. The anti-inflammatory and antioxidant properties of the compound may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(4-Chlorobenzyl)indole-4-carbaldehyde can induce DNA damage, inhibit cell cycle progression, and modulate the expression of various genes involved in cancer progression. The compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Additionally, it has been reported to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Chlorobenzyl)indole-4-carbaldehyde is its broad-spectrum activity against cancer cells and microorganisms. It also has low toxicity and is relatively easy to synthesize. However, one limitation of the compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chlorobenzyl)indole-4-carbaldehyde. One area of interest is the development of more efficient synthesis methods to increase the yield of the product. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of cancer and infectious diseases. Further studies are also needed to elucidate the exact mechanism of action and potential side effects of the compound. Additionally, research on the compound's interaction with other drugs and its pharmacokinetics and pharmacodynamics is necessary to fully understand its potential as a therapeutic agent.
Conclusion:
1-(4-Chlorobenzyl)indole-4-carbaldehyde is a promising compound with several potential applications in scientific research. Its broad-spectrum activity against cancer cells and microorganisms, low toxicity, and relative ease of synthesis make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action, potential side effects, and pharmacokinetics and pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)indole-4-carbaldehyde has several potential applications in scientific research. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The compound also has antimicrobial activity against several bacterial and fungal strains. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
192996-79-5 |
|---|---|
Produktname |
1-(4-Chlorobenzyl)indole-4-carbaldehyde |
Molekularformel |
C16H12ClNO |
Molekulargewicht |
269.72 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-4-12(5-7-14)10-18-9-8-15-13(11-19)2-1-3-16(15)18/h1-9,11H,10H2 |
InChI-Schlüssel |
PVHTZECNQVKRJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
Kanonische SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

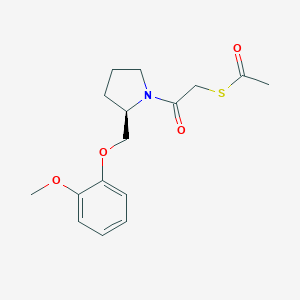
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
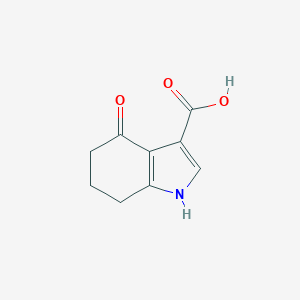
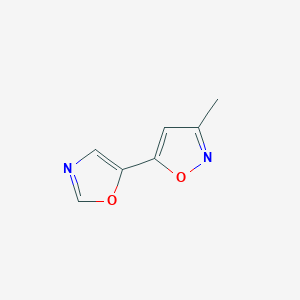
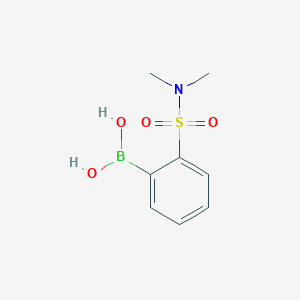

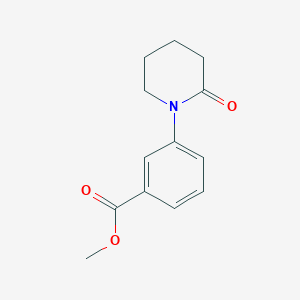
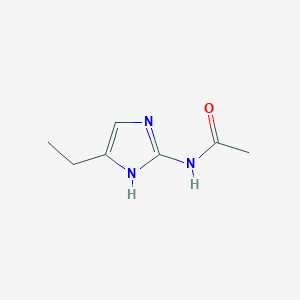
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
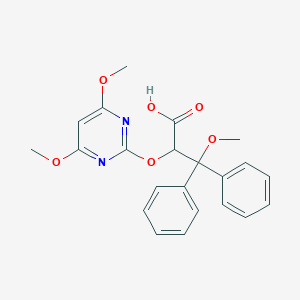
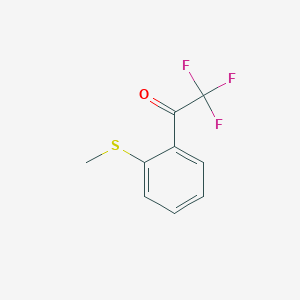
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
